1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride
Description
It is a cyclopropane derivative that contains a pyridine ring and a carboxylic acid group, making it a versatile molecule in various chemical reactions.
Properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-8-4-2-3-7(11-8)10(5-6-10)9(12)13;/h2-4H,5-6H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGHMKIUDSRCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .
Chemical Reactions Analysis
1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride, exhibit significant antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation makes it a candidate for further development as an anticancer agent .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the physiological processes of pests. Field trials have demonstrated that formulations containing 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride can effectively reduce pest populations while having minimal impact on non-target organisms . This characteristic positions it as a potential eco-friendly alternative to traditional pesticides.
Material Science
Polymer Synthesis
In material science, this compound is being explored for its role in synthesizing novel polymers. Its unique cyclopropane structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability. Research has indicated that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors .
Comparative Data Table
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of E. coli and S. aureus |
| Anticancer Properties | Induces apoptosis in cancer cell lines | |
| Agricultural Applications | Pesticidal Activity | Reduces pest populations with minimal non-target impact |
| Material Science | Polymer Synthesis | Enhances mechanical properties and thermal stability |
Case Studies
-
Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various pyridine derivatives, including 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride, against clinical isolates. The results indicated that the compound exhibited a minimum inhibitory concentration comparable to leading antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections . -
Agricultural Field Trials
In agricultural research, field trials conducted over two growing seasons assessed the effectiveness of this compound as a biopesticide. The results showed a significant reduction in pest populations without affecting beneficial insects, highlighting its potential for sustainable agriculture practices . -
Polymer Modification Study
A recent study explored the use of 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride in creating high-performance polymers. The modified polymers demonstrated enhanced durability and resistance to UV degradation compared to unmodified counterparts, indicating the compound's utility in developing advanced materials .
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid;hydrochloride: This compound has a similar structure but with a methyl group instead of a methoxy group.
1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid: This compound lacks the hydrochloride component but shares the same core structure.
The uniqueness of 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 1060807-01-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H11NO3
- Molar Mass: 193.2 g/mol
- Structure: The compound features a cyclopropane ring substituted with a methoxypyridine moiety, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of cyclopropane carboxylic acids can exhibit significant antimicrobial activity. For instance, studies have shown that structurally related compounds can inhibit the growth of various bacteria and fungi.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | S. aureus, E. faecalis | MIC = 16 μg/mL |
| Cyclopropane derivatives | C. albicans, C. glabrata | MIC = 8 μg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial effects, potentially useful in therapeutic applications against resistant strains of bacteria and fungi .
Ethylene Biosynthesis Inhibition
The compound's structural analogs have been studied for their role in inhibiting ethylene biosynthesis in plants. Ethylene is a critical hormone in fruit ripening and senescence. Cyclopropane carboxylic acid derivatives, including this compound, have been shown to interact with the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene production.
Molecular Docking Studies:
In silico studies reveal that 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride demonstrates favorable binding interactions with ACO enzymes, suggesting potential applications in agricultural biotechnology to delay fruit ripening and enhance shelf life .
Case Studies
A series of case studies have highlighted the efficacy of cyclopropane derivatives:
- Study on Antimicrobial Activity : A comparative analysis demonstrated that 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with an MIC similar to established antibiotics .
- Ethylene Inhibition in Plant Studies : Field trials showed that application of cyclopropane derivatives resulted in delayed ripening of tomatoes and bananas, indicating practical agricultural benefits .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by coupling with a methoxypyridine moiety. For example, cyclopropane carboxylates can be synthesized using Corey-Chaykovsky reagents (e.g., trimethylsulfoxonium iodide) under basic conditions. Reaction optimization may include varying solvents (e.g., DMF, THF), temperature (20–80°C), and stoichiometric ratios of reagents. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the cyclopropane ring and methoxypyridine substituents.
- X-ray crystallography to resolve stereochemistry and crystal packing.
- HPLC-MS for purity assessment and molecular weight verification.
- IR spectroscopy to identify carboxylic acid and hydrochloride functional groups. Computational tools (e.g., Gaussian for DFT calculations) can predict electronic properties and stability .
Q. What experimental strategies are recommended to determine solubility and stability under varying conditions?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Avoid storage with strong acids/bases or oxidizing agents, as the cyclopropane ring is strain-sensitive .
Advanced Research Questions
Q. How can computational modeling guide the retrosynthetic planning of this compound?
- Methodological Answer : Use AI-driven platforms (e.g., Reaxys, Pistachio) to identify feasible precursors and reaction pathways. For example, retrosynthetic analysis may prioritize cyclopropane ring formation early in the synthesis. Molecular dynamics simulations (e.g., AMBER) can predict the stability of intermediates, while DFT calculations (B3LYP/6-31G*) evaluate transition states for cycloaddition reactions .
Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound during catalytic reactions?
- Methodological Answer : The cyclopropane’s ring strain (≈27 kcal/mol) enhances reactivity in ring-opening or cross-coupling reactions. Investigate using:
- Kinetic isotope effects to probe transition states.
- Electrospray ionization mass spectrometry (ESI-MS) to detect transient intermediates.
- In situ IR spectroscopy to monitor bond cleavage/formation. Compare with analogous non-cyclopropane derivatives to isolate strain effects .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, partition coefficients)?
- Methodological Answer :
- Reproducibility checks : Standardize solvent systems (e.g., USP buffers) and temperature controls.
- Advanced analytics : Use isothermal titration calorimetry (ITC) for precise solubility measurements.
- Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., PubChem, regulatory databases) while excluding non-validated sources. For example, discrepancies in logP values may arise from differences in shake-flask vs. chromatographic methods .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in biological assays?
- Methodological Answer :
- Use PPE (gloves, goggles) due to potential irritation from hydrochloride salts.
- Avoid aqueous solutions at extreme pH, which may hydrolyze the cyclopropane ring.
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Refer to SDS guidelines for incompatible materials (e.g., strong oxidizers) .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
